Ethyl 2-(3-acetylphenoxy)isonicotinate
Overview
Description
Scientific Research Applications
Synthesis of Novel Polycondensed Heterocyclic Systems
Ethyl isonicotinate has been utilized in tandem cyclization reactions with tertiary cyanoacetylenic alcohols to produce novel polycondensed heterocyclic systems, specifically 4,15-dioxa-7,12-diazapentacyclo[9.5.2.0(2,10).0(3,7).0(12,16)]octadeca-8,17-dienes. These reactions are remarkable for their regio- and stereospecificity, occurring under mild conditions and leading to significant yields (Trofimov et al., 2012).
Enzymatic Synthesis of Isoniazid
Ethyl isonicotinate has been employed in the enzymatic synthesis of isoniazid, a critical drug for treating tuberculosis. This process involves the reaction of ethyl isonicotinate with hydrazine hydrate, catalyzed by immobilized lipases in non-aqueous media. The study provides a kinetic model and proposes a rate equation, highlighting the role of ethyl isonicotinate in the synthesis process (Yadav et al., 2005).
Development of Advanced Polymers
Research on Poly(2-ethyl-2-oxazoline) (PEtOx) involves the use of ethyl acetate as a solvent for the polymerization of 2-ethyl-2-oxazoline (EtOx). This method enhances pharmaceutical compliance and environmental safety compared to traditional solvents like acetonitrile and chlorobenzene, marking a significant improvement in polymer synthesis (Vergaelen et al., 2020).
Electrical Conductivity and Luminescence in Polymers
Ethyl isonicotinate has been integrated into coordination polymers with copper iodide, leading to the formation of materials with distinct luminescence properties and electrical conductivity. These properties are influenced by the supramolecular architecture of the polymers, indicating the potential application of ethyl isonicotinate derivatives in material science and electronics (Hassanein et al., 2015).
Safety and Hazards
The safety data sheet for a related compound, Ethyl isonicotinate, indicates that it is a combustible liquid that may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment such as gloves and eye protection .
Properties
IUPAC Name |
ethyl 2-(3-acetylphenoxy)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-3-20-16(19)13-7-8-17-15(10-13)21-14-6-4-5-12(9-14)11(2)18/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKOGHCANKXQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185744 | |
Record name | 4-Pyridinecarboxylic acid, 2-(3-acetylphenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-64-0 | |
Record name | 4-Pyridinecarboxylic acid, 2-(3-acetylphenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 2-(3-acetylphenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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